![molecular formula C11H9F3N2O B1445110 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol CAS No. 1033804-94-2](/img/structure/B1445110.png)
2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol
Overview
Description
2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol, also known as 2,2,2-TFE, is an organic compound commonly used in laboratories as a reagent or solvent. It is a colorless liquid with a sweet smell, and is highly flammable. 2,2,2-TFE has a wide range of applications in the scientific field, including synthesis, extraction, chromatography, and reaction processes. It is also used in the production of pharmaceuticals, pesticides, and other industrial chemicals.
Scientific Research Applications
Enantioselective Acylation : Xu, Zhou, Geng, and Chen (2009) explored the kinetic resolution of 2,2,2-trifluoro-1-aryl ethanol, including compounds similar to 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol. They achieved enantioselective acylation using (R)-benzotetramisole as the catalyst, demonstrating potential in preparative applications for enantiomerically pure compounds (Qing Xu et al., 2009).
Metal Complex Formation : Pérez et al. (2013) investigated palladium(II) and platinum(II) complexes with ligands structurally similar to 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol. They characterized these complexes using various techniques, contributing to our understanding of metal-organic chemistry (J. A. Pérez et al., 2013).
Synthesis of Pyrazolylcarbonyl Derivatives : Bonacorso et al. (2009) described the synthesis of trifluoromethylazoles and non-symmetrical pyrazolylcarbonyl derivatives. These compounds have potential applications in various fields, including pharmaceuticals and agrochemicals (H. Bonacorso et al., 2009).
pKa Determination and Biological Applications : Jones, Branch, Thompson, and Threadgill (1996, 1997) explored the synthesis of trifluoromethylazoles, including compounds similar to 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol. They focused on the determination of pKa values using 19F NMR spectroscopy, identifying potential applications in measuring pH in biological media (Brian G. Jones et al., 1996) (Brian G. Jones et al., 1997).
Antimicrobial Screening : Shaikh et al. (2014) synthesized derivatives of 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol and evaluated their antibacterial activity against various bacterial strains. Some compounds exhibited significant antimicrobial activity, highlighting potential applications in developing new antibacterial agents (M. Shaikh et al., 2014).
Domino Reactions and Bioactive Compounds : Chagarovskiy, Budynina, Ivanova, Rybakov, Trushkov, and Melnikov (2016) developed a method for assembling polysubstituted pyrazoles and isoxazoles, starting from compounds structurally related to 2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol. This work is significant in the field of medicinal chemistry, as the resultant compounds have potential as bioactive substances (A. Chagarovskiy et al., 2016).
properties
IUPAC Name |
2,2,2-trifluoro-1-(2-pyrazol-1-ylphenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O/c12-11(13,14)10(17)8-4-1-2-5-9(8)16-7-3-6-15-16/h1-7,10,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWJLRJAHMYYHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(F)(F)F)O)N2C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-1-(2-pyrazol-1-yl-phenyl)-ethanol |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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